Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate
Overview
Description
Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its distinct chemical properties make it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate typically involves multiple steps, starting with the preparation of the core benzoyl compound. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The reactions typically involve the use of common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogenating agents). The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different chemical and physical properties. These derivatives are often used in further research and development.
Scientific Research Applications
Chemistry: In chemistry, Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is used as a tool for studying biological systems and processes. Its ability to interact with specific molecular targets makes it valuable for investigating cellular mechanisms and pathways.
Medicine: In the field of medicine, this compound has shown potential as a therapeutic agent. Its unique properties may be harnessed to develop new drugs or treatments for various diseases. Ongoing research is focused on exploring its efficacy and safety in clinical settings.
Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it a valuable component in the manufacturing of high-performance products.
Mechanism of Action
The mechanism by which Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate exerts its effects involves its interaction with specific molecular targets. The compound's structure allows it to bind to certain receptors or enzymes, leading to the activation or inhibition of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate include:
Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)acrylate
Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(diethylamino)prop-2-enoate
Uniqueness: this compound stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2INO3/c1-4-21-14(20)9(7-18(2)3)13(19)8-5-12(17)11(16)6-10(8)15/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTNXCCOMRJHFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1=CC(=C(C=C1F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90699588 | |
Record name | Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697762-39-3 | |
Record name | Ethyl 2-(2,4-difluoro-5-iodobenzoyl)-3-(dimethylamino)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90699588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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